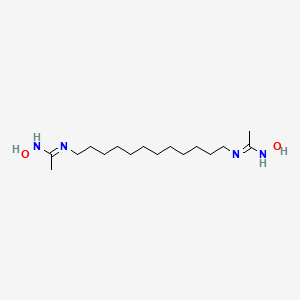
(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide): is a synthetic organic compound characterized by its unique structure, which includes a dodecane backbone and two N-hydroxyethanimidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide) typically involves the reaction of dodecanediamine with N-hydroxyethanimidamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The N-hydroxyethanimidamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1E,1’E)-N’,N’'-(Hexane-1,6-diyl)bis(N-hydroxyethanimidamide)
- (1E,1’E)-N’,N’'-(Octane-1,8-diyl)bis(N-hydroxyethanimidamide)
- (1E,1’E)-N’,N’'-(Decane-1,10-diyl)bis(N-hydroxyethanimidamide)
Uniqueness
Compared to similar compounds, (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis(N-hydroxyethanimidamide) has a longer dodecane backbone, which may influence its physical and chemical properties, such as solubility, stability, and reactivity. This unique structure can make it more suitable for specific applications where longer chain lengths are advantageous.
Properties
CAS No. |
648441-30-9 |
|---|---|
Molecular Formula |
C16H34N4O2 |
Molecular Weight |
314.47 g/mol |
IUPAC Name |
N-hydroxy-N'-[12-[1-(hydroxyamino)ethylideneamino]dodecyl]ethanimidamide |
InChI |
InChI=1S/C16H34N4O2/c1-15(19-21)17-13-11-9-7-5-3-4-6-8-10-12-14-18-16(2)20-22/h21-22H,3-14H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
WACCLSAVQTZNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCCCCCCCCCCN=C(C)NO)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)
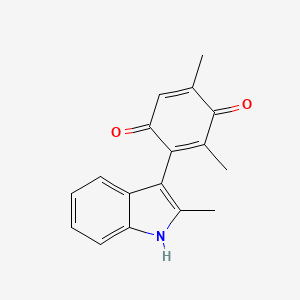
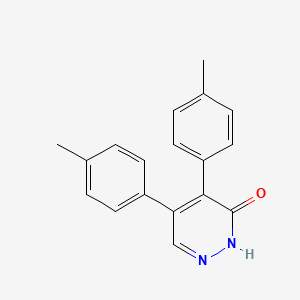
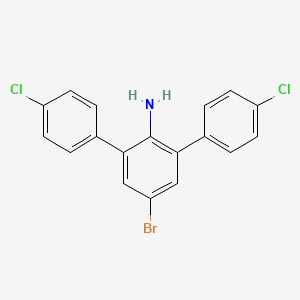
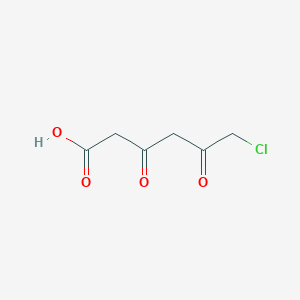
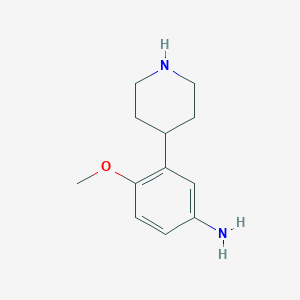
![3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid](/img/structure/B12590328.png)
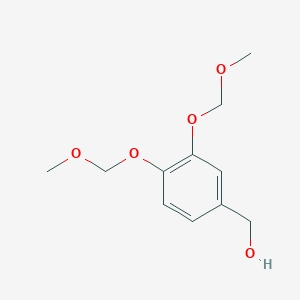
![4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B12590338.png)
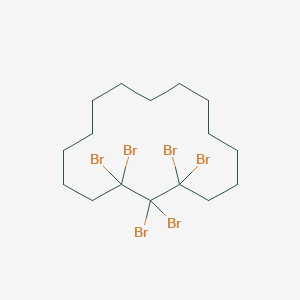
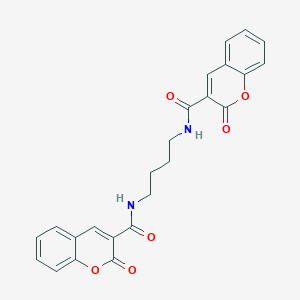
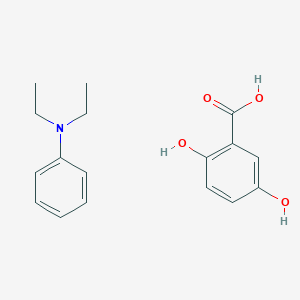
![1-(5-{1-[5-(4-Methylbenzoyl)-1H-pyrrol-2-YL]hexyl}-1H-pyrrol-2-YL)hexan-1-one](/img/structure/B12590355.png)
![2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)](/img/structure/B12590367.png)
